Benzotrichloride

Description

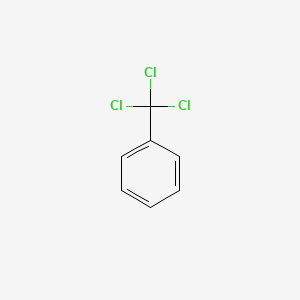

(trichloromethyl)benzene is an organochlorine compound that is toluene in which all three hydrogens of the methyl group have been replaced by chlorines. It is used as an intermediate in organic synthesis and dye chemistry. It has a role as a carcinogenic agent. It is a member of benzenes, a volatile organic compound and an organochlorine compound.

This compound is used extensively in the dye industry and as an intermediate in the chemical industry. Acute (short-term) exposure to the vapors of this compound are highly irritating to the skin and mucous membranes. In mice and rats chronically (long-term) exposed by inhalation, proliferative lesions of the respiratory tract have been observed. Human data on the carcinogenic effects of this compound are inadequate. Increased incidences of tumors at multiple sites have been observed in female mice treated orally, dermally, and by inhalation. EPA has classified this compound as a Group B2, probable human carcinogen.

This compound is an oily, unstable, colorless, chlorinated hydrocarbon with a penetrating odor. This compound is used extensively as a chemical intermediate in industry for the preparation of dyes. Its derivatives are used as UV stabilizers in plastic and to manufacture antiseptics and antimicrobial agents. In the presence of moisture, its hydrolyzed vapors (benzoic acid and hydrochloric acid) are highly irritating to the skin and mucous membranes in humans. This compound is reasonably anticipated to be a human carcinogen. (NCI05)

Structure

3D Structure

Properties

IUPAC Name |

trichloromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMRAKSQROQPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3, Array | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25838-95-3 | |

| Record name | Benzene, (trichloromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25838-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020148 | |

| Record name | Benzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals. | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzotrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756 | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77 | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzotrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID | |

CAS No. |

98-07-7, 30583-33-6 | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzotrichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotrichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, trichloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030583336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOTRICHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62VHG99AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

23 °F (EPA, 1998), -5.0 °C, -5 °C, 23 °F | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Synthesis of Benzotrichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzotrichloride (B165768) (C₆H₅CCl₃), also known as α,α,α-trichlorotoluene. It delves into the core reaction mechanisms, detailed experimental protocols, and critical safety considerations. This compound is a pivotal chemical intermediate, indispensable for the manufacturing of a wide range of products including dyes, agrochemicals, pharmaceuticals, and polymer additives.[1][2] Its high reactivity, stemming from the three chlorine atoms on the methyl group, makes it a valuable reagent in organic synthesis.[1] However, due to its classification as a toxic and potentially carcinogenic compound, stringent safety measures are imperative during its handling and application.[1]

Core Synthesis Route: Free-Radical Chlorination of Toluene (B28343)

The most prevalent industrial method for producing this compound is the free-radical chlorination of toluene.[1][2][3] This process involves the stepwise substitution of the three hydrogen atoms of toluene's methyl group with chlorine atoms. The reaction proceeds through benzyl (B1604629) chloride (C₆H₅CH₂Cl) and benzal chloride (C₆H₅CHCl₂) as intermediates.[3]

The overall reaction is as follows: C₆H₅CH₃ + 3Cl₂ → C₆H₅CCl₃ + 3HCl [1]

This reaction is typically initiated by UV light or heat, or by using radical initiators like dibenzoyl peroxide.[1][2][3] Precise control over reaction conditions is essential to maximize the yield of this compound and minimize side reactions, particularly chlorination of the aromatic ring.[1][4]

Mechanism of Free-Radical Chlorination

The synthesis proceeds via a free-radical chain reaction mechanism, which consists of three main stages: initiation, propagation, and termination.[1]

-

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This step is induced by energy input, typically from UV light or heat.

-

Cl₂ + UV light/heat → 2Cl•

-

-

Propagation: This stage involves a series of chain-carrying steps where a radical reacts to form a new molecule and another radical, which continues the chain.

-

Step 1: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical and hydrogen chloride (HCl).

-

C₆H₅CH₃ + Cl• → C₆H₅CH₂• + HCl

-

-

Step 2: The benzyl radical reacts with a chlorine molecule to form benzyl chloride and a new chlorine radical.

-

C₆H₅CH₂• + Cl₂ → C₆H₅CH₂Cl + Cl•

-

-

These steps repeat to form benzal chloride and subsequently this compound.

-

C₆H₅CH₂Cl + Cl• → C₆H₅CHCl• + HCl

-

C₆H₅CHCl• + Cl₂ → C₆H₅CHCl₂ + Cl•

-

C₆H₅CHCl₂ + Cl• → C₆H₅CCl₂• + HCl

-

C₆H₅CCl₂• + Cl₂ → C₆H₅CCl₃ + Cl•

-

-

-

Termination: The reaction ceases when radicals combine to form stable, non-radical products.

-

Cl• + Cl• → Cl₂

-

C₆H₅CCl₂• + Cl• → C₆H₅CCl₃

-

2C₆H₅CCl₂• → C₆H₅CCl₂-CCl₂C₆H₅

-

Caption: Figure 1: Free-Radical Chlorination Mechanism of Toluene

Alternative Synthesis Methods

While free-radical chlorination is dominant, other methods for preparing this compound exist:

-

Reaction of Benzoyl Chloride with Phosphorus Pentachloride (PCl₅) : This was the method used in its initial synthesis in 1858.[5]

-

Phase Transfer Catalysis : This process involves the chlorination of a corresponding benzyl or benzal halide compound using a perchloroalkane (e.g., carbon tetrachloride) as the chlorinating agent in the presence of a base and a phase transfer catalyst.[6]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₅Cl₃ | [1] |

| Molar Mass | 195.48 g/mol | [5] |

| Appearance | Colorless to yellowish, viscous liquid | [2][3] |

| Odor | Pungent, penetrating | [2][3] |

| Boiling Point | 220.7 °C (with partial decomposition) | [5] |

| Melting Point | -4.5 °C | [5] |

| Density | 1.373 g/cm³ at 20 °C | [5] |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene (B151609) | [1] |

Typical Reaction Parameters for Toluene Chlorination

| Parameter | Value / Conditions | Notes | Reference |

| Initiation | UV light or Heat | Radical initiators (e.g., dibenzoyl peroxide) can also be used. | [1][2][3] |

| Temperature | 70 - 190 °C | Temperature should be increased as chlorination proceeds. | [7][8] |

| Catalysts | Phosphorus trichloride (B1173362) or pentachloride | Promotes side-chain chlorination. | |

| Inhibitors | Fatty amines and their derivatives | Used to suppress the side reaction of benzene ring chlorination. | [7] |

| Reaction Time | 15 - 20 hours (lab scale) | Varies based on scale, light intensity, and chlorine flow rate. | |

| Yield | ~90% (lab scale), 95.5-96.5% with specific catalysts | Yield is highly dependent on controlling reaction conditions. | [9] |

Experimental Protocols

Laboratory Scale Synthesis of this compound via Photochlorination

This protocol is based on typical laboratory procedures for the free-radical chlorination of toluene.

Apparatus:

-

A three-necked round-bottom flask (250 mL).

-

Reflux condenser.

-

Thermometer.

-

Gas inlet tube that reaches near the bottom of the flask.

-

Heating mantle or oil bath.

-

A UV light source (e.g., 500W tungsten iodine lamp) positioned near the flask.[7]

-

Gas washing bottle with concentrated sulfuric acid (to dry chlorine gas).

-

Scrubber system to neutralize excess HCl and chlorine gas.

Reagents:

-

Toluene (C₆H₅CH₃): 154 mL

-

Catalyst (e.g., phosphorus trichloride): 2.5 g[7]

-

Chlorine gas (Cl₂)

Procedure:

-

Setup: Assemble the apparatus. Ensure all glassware is dry. The reflux condenser's outlet should be connected to a gas scrubber (e.g., containing NaOH solution) to neutralize the HCl byproduct.

-

Charging the Reactor: Add 154 mL of toluene and 2.5 g of catalyst to the three-necked flask.[7]

-

Heating: Heat the mixture in an oil bath to reflux. The initial reaction temperature will be around 100°C.[7]

-

Initiation: Position the UV lamp approximately 35 cm from the reaction flask and turn it on.[7]

-

Chlorination: Introduce a steady stream of dry chlorine gas through the gas inlet tube.[7] Control the flow rate by observing the gas color in the flask; a light green color indicates an appropriate rate.[7]

-

Monitoring: The reaction is exothermic, and the boiling point of the solution will rise as the chlorination progresses from toluene to benzyl chloride, benzal chloride, and finally this compound. The final reaction temperature should not exceed 150°C to avoid unwanted side reactions.[7] The reaction is typically complete in 15-20 hours. Chlorination is stopped when the boiling point of the mixture reaches approximately 215°C.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Transfer the crude product to a separatory funnel. Wash the solution with a 10% sodium carbonate solution to neutralize any dissolved HCl and catalyst.[7]

-

Washing: Wash the organic layer with water until it is neutral.[7]

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous calcium chloride.[7]

-

Purification: The final product is purified by vacuum distillation. Collect the fraction boiling at 97-98°C at a pressure of 1.6 kPa (12 mmHg).[7]

Caption: Figure 2: Experimental Workflow for this compound Synthesis

Safety and Environmental Considerations

-

Toxicity: this compound is a toxic, corrosive, and lachrymatory compound.[1][10] It is classified as a potential carcinogen, necessitating strict safety precautions, including the use of personal protective equipment (PPE) and handling within a well-ventilated fume hood.[1]

-

Reactivity: It is unstable and can decompose when exposed to heat or light, potentially releasing toxic gases like chlorine and phosgene.[1] It reacts readily with water (hydrolysis) to form benzoic acid and hydrochloric acid.[2]

-

Environmental Impact: The chlorination process generates significant amounts of hydrogen chloride (HCl) gas as a byproduct.[1] Industrial processes must incorporate scrubbing systems to capture and neutralize this acidic gas before atmospheric release. Chlorinated waste streams also require careful management to prevent environmental contamination.[1]

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemcess.com [chemcess.com]

- 6. data.epo.org [data.epo.org]

- 7. Page loading... [guidechem.com]

- 8. US3816287A - Photolytic process for the continuous production of this compound with a low benzal chloride content - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]

Benzotrichloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (B165768) (BTC), a chlorinated toluene (B28343) derivative, is a pivotal chemical intermediate in the synthesis of a wide array of commercially significant compounds. Its high reactivity, stemming from the trichloromethyl group attached to the benzene (B151609) ring, makes it a versatile precursor in the production of dyes, pesticides, pharmaceuticals, and UV stabilizers. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its key reactions, and an exploration of its metabolic and toxicological profiles.

CAS Number: 98-07-7[1]

IUPAC Name: (Trichloromethyl)benzene[1]

Chemical and Physical Properties

This compound is a colorless to yellowish, oily liquid with a pungent odor. It is insoluble in water but soluble in various organic solvents. The presence of the trichloromethyl group makes it highly susceptible to hydrolysis.[2] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₅Cl₃ | [1] |

| Molecular Weight | 195.48 g/mol | [1] |

| Appearance | Colorless to yellowish oily liquid | [2] |

| Odor | Pungent | [2] |

| Density | 1.3756 g/mL at 20 °C | [1] |

| Melting Point | -5 °C | [1] |

| Boiling Point | 220.8 °C | [1] |

| Solubility in water | Reacts | [1] |

| Solubility in organic solvents | Soluble in alcohol, ether, benzene | |

| Flash Point | 108 °C | |

| Refractive Index (n²⁰/D) | 1.558 |

Key Reactions and Experimental Protocols

This compound serves as a crucial starting material for the synthesis of several important chemical intermediates. Detailed experimental protocols for its primary reactions are provided below.

Synthesis of Benzoyl Chloride from this compound

The reaction of this compound with benzoic acid is a common method for producing benzoyl chloride, a widely used acylating agent.[3][4][5]

Reaction: C₆H₅CCl₃ + C₆H₅COOH → 2C₆H₅COCl + HCl[3]

Experimental Protocol:

-

Materials: this compound (1680 kg), Benzoic acid (1000 kg), Zinc chloride (0.585 kg)[4]

-

Procedure:

-

Charge a reaction kettle with 1000 kg of benzoic acid.[4]

-

Add 0.585 kg of zinc chloride to the kettle.[4]

-

Pump 1680 kg of crude this compound into the reactor.[4]

-

Apply a vacuum to the hydrochloric acid absorption device (740-750 mmHg).[4]

-

Heat the mixture to 60°C with continuous stirring.[4]

-

Gradually raise the temperature to 120°C and maintain for 4 hours, allowing the generated hydrogen chloride gas to be removed.[4]

-

The resulting crude benzoyl chloride is then purified by reduced pressure distillation.

-

-

Purification:

-

Transfer the crude benzoyl chloride to a rectification still.[5]

-

Heat to 165°C under reduced pressure.[4]

-

Control the top pressure of the rectification tower at 20 mmHg and the top temperature at 110°C.[4]

-

Maintain a reflux ratio of 2:1 to obtain purified benzoyl chloride with a purity of over 99.5%.[4][5]

-

Synthesis of Benzoic Acid from this compound

The complete hydrolysis of this compound yields benzoic acid, a common food preservative and precursor in many chemical syntheses.[6][7][8]

Reaction: C₆H₅CCl₃ + 2H₂O → C₆H₅COOH + 3HCl

Experimental Protocol:

-

Materials: Commercial this compound (760 pounds), Calcium carbonate (in excess), Water.[6]

-

Procedure:

-

Prepare an aqueous suspension of calcium carbonate in a reaction vessel equipped with a reflux condenser and an agitator.[6]

-

Slowly add 760 pounds of commercial this compound to the hot suspension in small portions with continuous stirring.[6]

-

After the addition is complete, distill off any volatile impurities using live steam.[6]

-

The resulting calcium benzoate (B1203000) solution is then treated with an inorganic acid (e.g., hydrochloric acid) to precipitate benzoic acid.[6]

-

-

Purification:

-

The precipitated benzoic acid is filtered and washed with water.

-

Further purification can be achieved by recrystallization from water or sublimation.[6]

-

Signaling Pathways and Toxicological Profile

This compound is classified as a probable human carcinogen, and its toxicity is an area of significant research interest.[2][9][10][11]

Metabolic Pathway

The primary metabolic pathway of this compound involves its hydrolysis to benzoic acid. This is then conjugated with glycine (B1666218) to form hippuric acid, which is subsequently excreted in the urine.

Caption: Metabolic pathway of this compound.

Carcinogenicity and Potential Signaling Pathway Involvement

The carcinogenicity of this compound is not fully elucidated but is thought to be related to its ability to cause DNA damage, potentially through its reactive intermediates formed during hydrolysis. While a definitive signaling pathway has not been established, it is hypothesized to involve the p53 tumor suppressor pathway, which is activated in response to genotoxic stress.[12][13][14][15][16]

Caption: Postulated signaling pathway in this compound-induced carcinogenicity.

Conclusion

This compound is a chemical of significant industrial importance, serving as a key precursor in numerous synthetic pathways. Its reactivity, while advantageous for chemical synthesis, also contributes to its hazardous nature. A thorough understanding of its properties, reaction protocols, and toxicological profile is essential for its safe and effective use in research and industrial applications. This guide provides a foundational resource for professionals working with this versatile yet challenging compound.

References

- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 4. Preparation process of benzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103787874A - Preparation process of benzoyl chloride - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. US1557153A - Manufacture of benzoic acid from this compound - Google Patents [patents.google.com]

- 8. US1591245A - Process of manufacturing benzoic acid from this compound - Google Patents [patents.google.com]

- 9. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound (IARC Summary & Evaluation, Volume 29, 1982) [inchem.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. p53 induction and cell viability modulation by genotoxic individual chemicals and mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pathways of Metabolite-Related Damage to a Synthetic p53 Gene Exon 7 Oligonucleotide Using Magnetic Enzyme Bioreactor Beads and LC-MS/MS Sequencing [pubmed.ncbi.nlm.nih.gov]

- 16. p53 induction as a genotoxic test for twenty-five chemicals undergoing in vivo carcinogenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of Benzotrichloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotrichloride (B165768) (BTC), an organochlorine compound with the chemical formula C₆H₅CCl₃, is a highly reactive and versatile chemical intermediate.[1] Its reactivity stems from the presence of the trichloromethyl group attached to a benzene (B151609) ring, making the benzylic carbon highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles, including water, alcohols, amines, carboxylic acids, and others. It details the reaction mechanisms, kinetics, and experimental protocols for key transformations. Furthermore, this document explores the toxicological implications of this compound's reactivity, offering insights relevant to drug development and safety.

Introduction

This compound, also known as α,α,α-trichlorotoluene, is a colorless to yellowish liquid with a pungent odor.[1] It is a key industrial chemical, primarily synthesized through the free-radical chlorination of toluene.[1] The three chlorine atoms on the benzylic carbon create a strong electrophilic center, driving its reactivity towards a wide range of nucleophiles. This reactivity is harnessed in the synthesis of numerous valuable compounds, including benzoyl chloride, benzoic acid, dyes, pesticides, and pharmaceutical intermediates.[2][3][4] However, its high reactivity also contributes to its toxicity and carcinogenicity, necessitating careful handling and a thorough understanding of its chemical behavior.[1] This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound in research and development.

General Reaction Mechanisms

The reactions of this compound with nucleophiles predominantly proceed through a nucleophilic substitution mechanism. The stability of the intermediate benzylic carbocation plays a crucial role in these reactions, often favoring a unimolecular nucleophilic substitution (Sₙ1) pathway.

Sₙ1 Pathway

The Sₙ1 mechanism involves a two-step process:

-

Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where a chloride ion departs, forming a resonance-stabilized benzylic carbocation. The stability of this carbocation is enhanced by the delocalization of the positive charge over the adjacent benzene ring.

-

Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile.

This pathway is particularly favored in polar solvents and with weak nucleophiles. The rate of reaction in an Sₙ1 mechanism is primarily dependent on the concentration of this compound and is independent of the nucleophile's concentration.

Reactivity with Specific Nucleophiles

Water (Hydrolysis)

The hydrolysis of this compound is a rapid and well-studied reaction. In the presence of water, this compound hydrolyzes to form either benzoyl chloride (partial hydrolysis) or benzoic acid (complete hydrolysis).

The reaction proceeds rapidly, with a reported half-life of about 2.4 minutes in water.[1] The rate of hydrolysis is found to be independent of pH, which is consistent with an Sₙ1 mechanism where the rate-determining step is the formation of the dichlorobenzyl carbocation.

Partial Hydrolysis to Benzoyl Chloride: C₆H₅CCl₃ + H₂O → C₆H₅COCl + 2HCl[5]

Complete Hydrolysis to Benzoic Acid: C₆H₅CCl₃ + 2H₂O → C₆H₅COOH + 3HCl[1]

| Nucleophile | Product(s) | Conditions | Yield | Rate Constant (k) | Half-life (t₁/₂) |

| Water | Benzoyl Chloride | Controlled amount of H₂O, catalyst (e.g., ZnCl₂, FeCl₃) | High (e.g., 90-96%)[6] | - | - |

| Water | Benzoic Acid | Excess H₂O | Quantitative | 0.063 s⁻¹ (25°C, pH 7)[7] | ~2.4 minutes[1] |

Table 1: Quantitative data for the hydrolysis of this compound.

Alcohols

This compound reacts with anhydrous alcohols to produce benzoic acid esters or orthoesters. The reaction with excess alcohol in the presence of a catalyst like zinc chloride can yield ethyl benzoate (B1203000) and ethyl chloride from ethanol.[1]

C₆H₅CCl₃ + 3ROH → C₆H₅C(OR)₃ + 3HCl

| Nucleophile | Product | Conditions | Yield |

| Ethanol | Ethyl Benzoate, Ethyl Chloride | ZnCl₂ catalyst, excess ethanol[1] | Not specified |

| Anhydrous Alcohols | Benzoic acid orthoesters | Anhydrous conditions[3] | Not specified |

Table 2: Reactivity of this compound with alcohols.

Amines

Reactions with amines are complex and can yield a variety of products depending on the reaction conditions and the nature of the amine (primary, secondary, or tertiary). Generally, the reaction leads to the formation of benzoyl derivatives after hydrolysis of the initial substitution products.

| Nucleophile | Product | Conditions | Yield |

| Primary/Secondary Amines | N-substituted benzamides (after hydrolysis) | - | Not specified |

Table 3: Reactivity of this compound with amines.

Carboxylic Acids

This compound reacts with carboxylic acids to yield the corresponding acid chlorides along with benzoyl chloride.[3] This reaction is a useful method for the synthesis of other acyl chlorides.

C₆H₅CCl₃ + RCOOH → C₆H₅COCl + RCOCl + HCl

| Nucleophile | Product | Conditions | Yield |

| Acetic Acid | Acetyl Chloride, Benzoyl Chloride | ZnCl₂ catalyst[1] | High (e.g., 85% for AcCl)[1] |

| Phthalic Acid | Phthalic Anhydride, Benzoyl Chloride | ZnCl₂ catalyst, 100°C | 96% (Benzoyl Chloride)[6] |

Table 4: Reactivity of this compound with carboxylic acids.

Other Nucleophiles

-

Thiols: this compound is expected to react with thiols, though specific quantitative data is scarce in the readily available literature.

-

Cyanide: The reaction with cyanide ions can lead to the formation of benzoyl cyanide, an important intermediate for herbicides.[8] The reaction of benzoyl chloride (a product of BTC hydrolysis) with metal cyanides is a known route.[8]

-

Azide (B81097): Benzoyl chloride reacts with sodium azide to form benzoyl azide.[8]

-

Arenes (Friedel-Crafts Reaction): In the presence of a Lewis acid catalyst such as aluminum chloride, this compound can undergo a Friedel-Crafts reaction with aromatic compounds like benzene to form triphenylmethane (B1682552) derivatives.[3][9]

Experimental Protocols

Synthesis of Benzoyl Chloride from this compound (Partial Hydrolysis)

Materials:

-

This compound

-

Water

-

Catalyst (e.g., anhydrous Zinc Chloride or Ferric Chloride)

-

Reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas absorption trap.

Procedure:

-

Charge the reaction vessel with this compound and the catalyst (e.g., a few percent of ZnCl₂).

-

Heat the mixture to approximately 100-120°C with agitation.[1]

-

Slowly add a stoichiometric amount of water (or a slight excess, up to 10%) through the dropping funnel. The rate of addition should be controlled to maintain a steady evolution of hydrogen chloride gas.[1]

-

After the addition is complete, continue heating and stirring until the evolution of HCl ceases.

-

The crude benzoyl chloride can then be purified by fractional distillation under reduced pressure.

Synthesis of Benzotrifluoride (B45747) from this compound

Materials:

-

This compound

-

Anhydrous Hydrogen Fluoride (B91410)

-

Catalyst (e.g., Aluminum Chloride and Activated Charcoal)

-

High-pressure reaction vessel

Procedure:

-

The reaction is conducted in a suitable high-pressure reactor.

-

This compound is reacted with hydrogen fluoride at a pressure between 20 and 45 atm and a temperature between 85° and 100°C.[5]

-

The reaction is catalyzed by a mixture of aluminum chloride and activated charcoal.[5]

-

The stoichiometric ratio of hydrogen fluoride to this compound is typically 1.0 to 1.1.[5]

-

The resulting benzotrifluoride is then purified, for example, by distillation.

Toxicological Pathways and Relevance in Drug Development

The high reactivity of this compound is not only a synthetic advantage but also the basis of its toxicity. Understanding these pathways is crucial for drug development professionals, both for ensuring laboratory safety and for considering the metabolic fate of structurally related compounds.

The primary mechanism of this compound toxicity is believed to be its in-vivo hydrolysis to benzoic acid.[1][9] While benzoic acid itself is less toxic, its metabolism can lead to significant cellular stress.

The metabolic pathway involves:

-

Hydrolysis: this compound is rapidly metabolized to benzoic acid.[9]

-

Activation: Benzoic acid is converted to its coenzyme A thioester, benzoyl-CoA.

-

Conjugation: Benzoyl-CoA is then conjugated with glycine (B1666218) to form hippuric acid, which is excreted in the urine.[1][9]

The formation of benzoyl-CoA can deplete the cellular pool of acetyl-CoA, a critical molecule in numerous metabolic pathways, including the Krebs cycle (for ATP production) and gluconeogenesis.[1][9] This depletion can lead to a significant reduction in hepatic ATP levels.[1][9] Furthermore, benzoic acid can inhibit ureagenesis, leading to an increase in ammonia (B1221849) levels, and displace bilirubin (B190676) from albumin.[9] While benzoic acid itself has shown some genotoxic effects in vitro, the higher carcinogenic potential of this compound suggests that reactive intermediates formed during its hydrolysis may also play a role.[9]

Conclusion

This compound is a highly reactive and synthetically valuable compound. Its utility in the production of a wide range of chemicals, including key intermediates for the pharmaceutical and agrochemical industries, is well-established. The reactivity is dominated by nucleophilic substitution reactions, often proceeding through a stable benzylic carbocation intermediate via an Sₙ1 mechanism. This guide has provided a comprehensive overview of its reactions with various nucleophiles, including quantitative data where available, and detailed experimental protocols for important transformations. A thorough understanding of its reactivity is not only essential for its effective use in synthesis but also for appreciating and mitigating its toxicological risks, a critical consideration for all researchers and professionals in the field of drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemcess.com [chemcess.com]

- 4. researchgate.net [researchgate.net]

- 5. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - this compound, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. This compound | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]

- 9. 1911 Encyclopædia Britannica/Triphenylmethane - Wikisource, the free online library [en.wikisource.org]

An In-depth Technical Guide to the Hydrolysis Reaction Pathway of Benzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis reaction pathway of benzotrichloride (B165768) (BTC), a critical intermediate in the synthesis of various pharmaceuticals, dyes, and polymers. This document details the reaction mechanism, kinetic data, and experimental protocols relevant to both the complete hydrolysis to benzoic acid and the partial hydrolysis to benzoyl chloride.

Introduction

This compound (C₆H₅CCl₃), also known as α,α,α-trichlorotoluene, is a highly reactive organochlorine compound. Its reactivity is primarily centered on the trichloromethyl group, which is susceptible to nucleophilic substitution reactions, most notably hydrolysis. The hydrolysis of this compound is a facile reaction that proceeds rapidly in the presence of water to yield benzoic acid and hydrochloric acid.[1][2] Under controlled conditions, the hydrolysis can be arrested at the intermediate stage to produce benzoyl chloride, a valuable acylating agent.[3] Understanding the intricacies of this reaction pathway is crucial for controlling product selectivity and optimizing reaction conditions in various industrial and research applications.

Reaction Mechanism

The hydrolysis of this compound to benzoic acid is generally understood to proceed through a stepwise mechanism involving carbocation intermediates. The reaction is known to be independent of pH and the concentration of nucleophiles, which strongly suggests a unimolecular nucleophilic substitution (Sₙ1) pathway for the initial steps.[4]

Step-by-Step Hydrolysis Pathway

The complete hydrolysis of this compound to benzoic acid can be delineated in the following steps:

-

Formation of the Dichlorophenylmethyl Cation: The reaction is initiated by the slow, rate-determining dissociation of a chloride ion from the this compound molecule to form a resonance-stabilized dichlorophenylmethyl carbocation. The stability of this carbocation is a key factor driving the Sₙ1 mechanism.

-

Nucleophilic Attack by Water (First Hydrolysis): A water molecule acts as a nucleophile and attacks the electrophilic carbocation, forming a protonated gem-chlorohydrin intermediate.

-

Deprotonation: A water molecule acts as a base to deprotonate the intermediate, yielding a gem-chlorohydrin and a hydronium ion.

-

Formation of Benzoyl Chloride: The gem-chlorohydrin is unstable and rapidly eliminates a molecule of hydrogen chloride to form benzoyl chloride. This step can be considered an intramolecular elimination.

-

Hydrolysis of Benzoyl Chloride: The newly formed benzoyl chloride can then undergo further hydrolysis. This proceeds via a nucleophilic acyl substitution mechanism. A water molecule attacks the carbonyl carbon of the benzoyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Chloride Ion Elimination and Deprotonation: The tetrahedral intermediate collapses, eliminating a chloride ion and a proton (in the presence of a water molecule acting as a base) to form the final product, benzoic acid.

The overall reaction is:

C₆H₅CCl₃ + 2H₂O → C₆H₅COOH + 3HCl

It is important to note that the intermediate, benzoyl chloride, can be isolated if the reaction is carried out with a stoichiometric amount of water, often in the presence of a Lewis acid catalyst which facilitates the initial chloride ion dissociation.[3]

Quantitative Data

The hydrolysis of this compound is a rapid reaction. The following table summarizes the available kinetic data.

| Temperature (°C) | pH | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| 5.1 | - | 0.00387 s⁻¹ | ~3 minutes | [4] |

| 20 | 0-14 | constant | - | [4] |

| 25 | 7 | 0.063 s⁻¹ | ~11 seconds | PubChem CID: 7367 |

| 30 | 0-14 | constant | ~2.4 minutes | [2] |

Note: The rate of hydrolysis has been observed to be independent of pH in the range of 0 to 14.[4]

Experimental Protocols

Kinetic Study of this compound Hydrolysis by Titration

This protocol describes a method to determine the rate of hydrolysis of this compound by titrating the hydrochloric acid produced.

Materials:

-

This compound (analytical grade)

-

Acetone (B3395972) (ACS grade)

-

Deionized water

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Ice

-

Thermostated water bath

-

Magnetic stirrer and stir bars

-

Burette, pipettes, and volumetric flasks

Procedure:

-

Prepare a stock solution of this compound in acetone (e.g., 0.1 M).

-

Prepare a series of reaction flasks containing a known volume of a water-acetone mixture (to ensure solubility of this compound). Place the flasks in a thermostated water bath to equilibrate at the desired temperature.

-

To initiate the reaction, pipette a known volume of the this compound stock solution into the first reaction flask while starting a stopwatch simultaneously.

-

At regular time intervals (e.g., every 30 seconds), withdraw a known aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold deionized water.

-

Add a few drops of phenolphthalein indicator to the quenched sample and titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution until a persistent pink color is observed.

-

Record the volume of NaOH consumed at each time point.

-

Repeat the process for all time points.

-

The concentration of HCl produced over time can be calculated, which corresponds to the extent of hydrolysis. The rate constant can then be determined by plotting the appropriate concentration versus time data.

Synthesis of Benzoyl Chloride via Partial Hydrolysis of this compound

This protocol outlines the controlled hydrolysis of this compound to synthesize benzoyl chloride.[3]

Materials:

-

This compound

-

Anhydrous zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) as a catalyst

-

Deionized water

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize the evolved HCl)

-

Heating mantle

Procedure:

-

Place this compound and a catalytic amount of anhydrous ZnCl₂ or FeCl₃ in the round-bottom flask.

-

Heat the mixture to a temperature of about 100-120°C with vigorous stirring.

-

Slowly add a stoichiometric amount of water (1 mole of water for every 1 mole of this compound) dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady evolution of HCl gas.

-

After the addition of water is complete, continue heating and stirring the mixture for a short period to ensure the reaction goes to completion.

-

The resulting crude benzoyl chloride can be purified by fractional distillation under reduced pressure.

Caution: This reaction should be performed in a well-ventilated fume hood as it generates significant amounts of corrosive HCl gas.

Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of the reaction mixture from the hydrolysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a non-polar column like DB-5ms)

Sample Preparation:

-

Withdraw a small aliquot of the reaction mixture.

-

If necessary, quench the reaction (e.g., by cooling or neutralization).

-

Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

-

The extract can be analyzed directly or after derivatization if necessary for certain intermediates.

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

The identification of this compound, benzoyl chloride, and benzoic acid can be confirmed by comparing their retention times and mass spectra with those of authentic standards.

Conclusion

The hydrolysis of this compound is a fundamental reaction with significant implications in synthetic organic chemistry. A thorough understanding of its Sₙ1-driven reaction pathway, including the formation of key carbocation and benzoyl chloride intermediates, allows for precise control over the reaction outcome. The provided kinetic data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field, enabling the optimization of processes for the synthesis of benzoic acid and its derivatives. Careful control of reaction parameters, particularly the stoichiometry of water and the use of catalysts, is paramount in achieving the desired product selectivity.

References

Spectroscopic Profile of Benzotrichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals